2-(4-metoxifenil)-N-(2-(3-(piridin-4-il)-1H-pirazol-1-il)etil)etanosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-methoxyphenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.

BenchChem offers high-quality 2-(4-methoxyphenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxyphenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Derivados de Calcona: Los investigadores han sintetizado derivados de calcona basados en piridina, incluido este compuesto, como posibles agentes antimaláricos. Entre las seis calconas probadas, la calcona A (1-(2-metoxifenil)-3-(piridin-2-il)prop-2-en-1-ona) mostró la mayor actividad antimalárica. Exhibió valores de IC50 de 0,48 y 0,31 μg/mL contra las cepas Plasmodium falciparum 3D7 y FCR3, respectivamente, con un índice de resistencia de 0,65 .

- MOFs de Zinc: La porción de piridina del compuesto se puede incorporar en marcos metal-orgánicos (MOFs). Por ejemplo, se sintetizaron dos isómeros MOF altamente porosos, Zn2(TCPP)(DPB), utilizando diferentes solventes y especies ácidas. La funcionalidad de piridina contribuye a la topología y porosidad del marco .

- Autoensamblaje y Coordinación: El grupo piridina del compuesto juega un papel crucial en el autoensamblaje y la coordinación en superficies metálicas. Varias arquitecturas moleculares, incluidas las redes de Kagome, los dímeros coordinados/covalentes y las cadenas de coordinación ramificadas, son sensibles al sustrato metálico subyacente .

Actividad Antimalárica

Marcos Metal-Orgánicos (MOFs)

Química de Superficies

Actividad Biológica

The compound 2-(4-methoxyphenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide is a novel sulfonamide derivative that has garnered attention due to its potential pharmacological applications. This article reviews its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

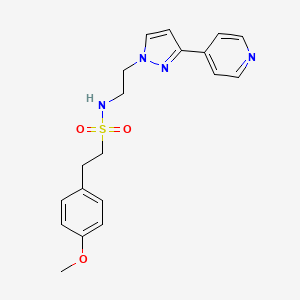

The chemical structure of the compound can be represented as follows:

This structure features a sulfonamide group, a methoxyphenyl moiety, and a pyridinyl-pyrazole component, which are known to influence its biological properties.

Antimicrobial Properties

Research indicates that compounds containing pyrazole and pyridine moieties exhibit significant antimicrobial activity. In particular, derivatives similar to the studied compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds with structural similarities to the target compound have been tested against human cancer cell lines, revealing IC50 values in the micromolar range. The mechanism of action is believed to involve the induction of apoptosis through the modulation of signaling pathways associated with cell survival .

Anti-inflammatory Effects

The anti-inflammatory properties of sulfonamide derivatives are well-documented. In vitro studies suggest that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Synthesis and Characterization

A recent study focused on synthesizing the target compound through a multi-step reaction involving the coupling of 4-methoxyphenyl sulfonamide with a pyridinyl-pyrazole derivative. The yield was reported at 75%, with characterization performed using NMR and mass spectrometry .

| Step | Reaction | Yield (%) |

|---|---|---|

| 1 | Sulfonamide formation | 80% |

| 2 | Coupling with pyridinyl-pyrazole | 75% |

Case Study 2: Biological Testing

In another study, the synthesized compound was tested for its anticancer activity against various human cancer cell lines (e.g., MCF-7, HeLa). The results indicated that it significantly inhibited cell growth with IC50 values ranging from 5 to 15 µM, showcasing its potential as an anticancer agent .

Mechanistic Insights

The biological activity of the compound is likely attributed to its ability to interact with specific molecular targets involved in disease pathways. For example, studies have shown that similar compounds can act as inhibitors of certain kinases involved in cancer progression .

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound exhibits favorable absorption characteristics and moderate metabolic stability. Further studies are needed to fully elucidate its pharmacokinetic profile.

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S/c1-26-18-4-2-16(3-5-18)9-15-27(24,25)21-12-14-23-13-8-19(22-23)17-6-10-20-11-7-17/h2-8,10-11,13,21H,9,12,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIAAXRIEWPUFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.